REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9]1([CH2:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN1C(=O)CCC1>[Cl:8][C:5]1[N:4]=[N:3][C:2]([NH:1][C:16](=[O:17])[CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
11.14 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
279 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
ice water
|
Quantity
|
557 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
19 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 19° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained Ti
|
Type
|
CUSTOM
|
Details
|
≦28° C
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
rinsed with water (2×110 mL) and diethyl ether (110 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried overnight under high vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)NC(CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |